3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid
CAS No.: 2096337-83-4
Cat. No.: VC4721086
Molecular Formula: C12H20BClO3Si
Molecular Weight: 286.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096337-83-4 |
|---|---|
| Molecular Formula | C12H20BClO3Si |
| Molecular Weight | 286.63 |
| IUPAC Name | [3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]boronic acid |
| Standard InChI | InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3 |
| Standard InChI Key | IQHGPJCKOCCBEG-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)(O)O |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid is C₁₂H₂₀BClO₃Si, with a molecular weight of 286.63 g/mol . The IUPAC name, [3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]boronic acid, reflects its substituents:
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A boronic acid group (-B(OH)₂) at the phenyl ring’s 1-position.
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A chlorine atom at the 4-position.
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A TBDMS ether group at the 3-position, providing steric protection and chemical stability.
The TBDMS group shields the hydroxyl oxygen from undesired reactions, while the chlorine atom modulates electronic effects, enhancing the boronic acid’s reactivity in cross-coupling reactions .
Synthesis and Manufacturing
Industrial synthesis of this compound involves multi-step strategies to introduce the TBDMS and boronic acid groups regioselectively:
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Protection of Phenolic Hydroxyl Groups: A phenol precursor undergoes silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole), forming the TBDMS-protected intermediate .
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Boronation: The protected intermediate is subjected to Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst, yielding the boronic acid derivative.
Manufacturers like MolCore produce the compound with ≥97% purity, ensuring compatibility with stringent pharmaceutical standards . Key synthetic challenges include avoiding deprotection of the TBDMS group and minimizing boronic acid hydrolysis during purification.
Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 286.63 g/mol | |
| Melting Point | Not reported | |
| Solubility | Soluble in THF, DMF, DMSO; insoluble in H₂O | |
| Stability | Stable under inert atmosphere; hygroscopic |
The TBDMS group enhances lipophilicity, reducing aqueous solubility compared to non-silylated analogs like 3-chlorophenylboronic acid (water solubility: 1.32 g/cm³) . This property facilitates its use in organic solvents common to cross-coupling reactions.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group participates in palladium-catalyzed couplings with aryl halides, forming biaryl structures essential in drug discovery. For example:
The TBDMS group remains inert under standard coupling conditions, enabling orthogonal functionalization in multi-step syntheses .
Comparison with Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 3-Chlorophenylboronic acid | C₆H₆BClO₂ | Lacks TBDMS group; higher water solubility |
| 4-Chloro-3-(n-butylcarbamoyl)phenylboronic acid | C₁₁H₁₅BClNO₃ | Carbamoyl group instead of TBDMS; used in protease inhibitors |
The TBDMS ether in 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid provides steric protection, preventing unwanted side reactions in electron-deficient aromatic systems.
Pharmacological and Industrial Relevance
While primarily a synthetic intermediate, boronic acids are pivotal in developing proteolysis-targeting chimeras (PROTACs) and kinase inhibitors . The TBDMS group’s stability under physiological conditions suggests potential for prodrug applications, though direct biomedical data for this compound remain unexplored.
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